molecular formula C8H16O3 B8760754 (3,3-Dimethoxycyclopentyl)methanol

(3,3-Dimethoxycyclopentyl)methanol

Cat. No.: B8760754
M. Wt: 160.21 g/mol
InChI Key: AOJSAFIEHWLKCG-UHFFFAOYSA-N
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Description

(3,3-Dimethoxycyclopentyl)methanol is a synthetic organic compound featuring a cyclopentane ring substituted with two methoxy (-OCH₃) groups at the 3,3-positions and a hydroxymethyl (-CH₂OH) group. Its molecular formula is C₈H₁₆O₃, with a molecular weight of 160.21 g/mol. The methoxy groups enhance polarity and solubility in polar solvents, while the primary alcohol group enables participation in reactions such as esterification and oxidation.

Properties

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

(3,3-dimethoxycyclopentyl)methanol

InChI

InChI=1S/C8H16O3/c1-10-8(11-2)4-3-7(5-8)6-9/h7,9H,3-6H2,1-2H3

InChI Key

AOJSAFIEHWLKCG-UHFFFAOYSA-N

Canonical SMILES

COC1(CCC(C1)CO)OC

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below compares (3,3-Dimethoxycyclopentyl)methanol with structurally related alcohols:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Ring Type Key Characteristics
This compound C₈H₁₆O₃ 160.21 Two methoxy, primary alcohol Cyclopentane High polarity, reactive primary alcohol
(3-Methoxyphenyl)methanol C₈H₁₀O₂ 138.16 Methoxy, benzyl alcohol Benzene Aromatic ring reduces solubility in water
3-Methylcyclopentanol C₆H₁₂O 100.16 Secondary alcohol, methyl Cyclopentane Volatile, less reactive alcohol
(3,3-Dimethoxycyclobutyl)methanol C₇H₁₄O₃ 146.18 Two methoxy, primary alcohol Cyclobutane Smaller ring increases steric strain
(3,3-Dimethylcyclohexyl)methanol C₉H₁₈O 142.24 Dimethyl, primary alcohol Cyclohexane Lipophilic due to larger ring size

Physical Properties

  • Solubility: The polar methoxy and alcohol groups in this compound likely improve water solubility compared to nonpolar analogs like (3,3-Dimethylcyclohexyl)methanol. However, it is less soluble than benzyl alcohols (e.g., (3-Methoxyphenyl)methanol) due to the absence of aromatic π-system interactions .
  • Boiling Point: The compound’s higher molecular weight (160.21 g/mol) suggests a higher boiling point than 3-Methylcyclopentanol (100.16 g/mol) but lower than bulkier cyclohexane derivatives .

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